molecular formula C10H11ClO2 B1351047 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 67869-70-9

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B1351047
CAS No.: 67869-70-9
M. Wt: 198.64 g/mol
InChI Key: PXZCFOABYOEFPQ-UHFFFAOYSA-N
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Description

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound that belongs to the class of benzodioxepines This compound is characterized by a chloromethyl group attached to a dihydrobenzodioxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves the chloromethylation of a precursor compound. One common method involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3) under mild conditions .

Industrial Production Methods

For industrial-scale production, the process may be optimized to ensure higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzodioxepine: Lacks the chloromethyl group but shares the core structure.

    Chloromethylbenzene: Contains a chloromethyl group attached to a benzene ring.

    Dihydrobenzodioxepine: Similar core structure without the chloromethyl substitution.

Uniqueness

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is unique due to the presence of both the chloromethyl group and the dihydrobenzodioxepine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZCFOABYOEFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CCl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380046
Record name 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67869-70-9
Record name 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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